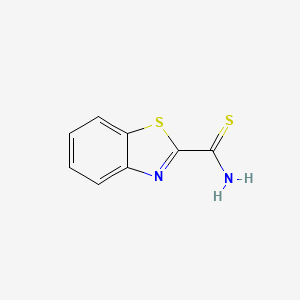

2-Benzothiazolecarbothioamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64377-94-2 |

|---|---|

Molecular Formula |

C8H6N2S2 |

Molecular Weight |

194.3 g/mol |

IUPAC Name |

1,3-benzothiazole-2-carbothioamide |

InChI |

InChI=1S/C8H6N2S2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) |

InChI Key |

WDAPIKXNVBUCTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzothiazolecarbothioamide and Its Derivatives

Classical and Novel Approaches to the Synthesis of 2-Benzothiazolecarbothioamide

The construction of the this compound scaffold can be achieved through several synthetic routes. These methods often involve the formation of the benzothiazole (B30560) ring system as a key step, followed by the introduction or modification of the carbothioamide group.

Conventional Reaction Pathways (e.g., Hantzsch Synthesis Variants)

One of the foundational methods for thiazole (B1198619) synthesis, which can be adapted for benzothiazoles, is the Hantzsch thiazole synthesis. thieme-connect.comwikipedia.orgthieme-connect.com This reaction typically involves the condensation of a thioamide with an α-haloketone. thieme-connect.com In the context of this compound, a common approach involves the reaction of 2-aminothiophenol (B119425) with a suitable precursor for the C2-carbothioamide moiety.

A general procedure for the synthesis of carbothioamides, which can be applied to benzothiazole derivatives, involves dissolving the corresponding nitrile in a solvent like dimethyl sulfoxide (B87167) (DMSO) and bubbling hydrogen sulfide (B99878) (H₂S) gas through the solution. thieme-connect.com The reaction progress is monitored, and upon completion, water is added to precipitate the thioamide product, which is then collected and recrystallized. thieme-connect.com

Another classical approach involves the cyclization of thiourea (B124793) derivatives. For instance, the synthesis of this compound derivatives can commence with the cyclization of a thiourea compound.

More direct routes to 2-substituted benzothiazoles often utilize the condensation of 2-aminothiophenol with various reagents. chemrxiv.org For the synthesis of 2-aryl benzothiazoles, a common strategy is the cyclization of 2-aminothiophenol with benzaldehydes in the presence of catalysts and oxidants. chemrxiv.org While effective, this method can be limited by the need for high temperatures and issues with reactivity. chemrxiv.org

Mechanistic Considerations in Primary Synthesis Reactions

The mechanism of the Hantzsch thiazole synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, displacing the halide. This is followed by cyclization through the attack of the thioamide's nitrogen atom on the carbonyl carbon of the former ketone. Subsequent dehydration leads to the formation of the thiazole ring.

In the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides, a proposed mechanism involves a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. mdpi.com The reaction is thought to proceed via the formation of a palladium complex with the thioformamide, followed by intramolecular cyclization.

For reactions involving the cyclization of 2-aminothiophenol with aldehydes, the mechanism typically involves the initial formation of a Schiff base between the amino group of the thiophenol and the aldehyde. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to a dihydrobenzothiazole intermediate. Subsequent oxidation then yields the aromatic benzothiazole ring.

Synthesis of Chemically Modified this compound Derivatives

The biological activity of this compound can be fine-tuned by introducing various functional groups at different positions of the molecule. Synthetic strategies have been developed to selectively modify both the benzothiazole ring system and the carbothioamide side chain.

Strategies for Functionalization at the Benzothiazole Moiety

The benzothiazole ring system offers several positions for functionalization, with the C2, C5, and C6 positions being the most commonly targeted. mdpi.com

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying the benzothiazole core. For example, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. nih.gov These salts can then react with a variety of nucleophiles to introduce new functional groups. nih.gov Palladium-catalyzed direct arylation of benzothiazole with iodo(hetero)arenes at room temperature provides another efficient route to 2-arylbenzothiazoles. chemrxiv.org

Functionalization via Precursors: The synthesis of functionalized derivatives often starts from substituted precursors. For instance, 6-methoxy-2-benzothiazolecarbothioamide can be synthesized from 2-amino-4-methoxyphenol. vulcanchem.com Similarly, derivatives with functional groups on the benzene (B151609) ring can be prepared from the corresponding nitro-derivatives by protecting the 2-amino group, reducing the nitro group to an amine, and then functionalizing this new amino group. semanticscholar.org

Methodologies for Modifications at the Carbothioamide Group

The carbothioamide group is a versatile handle for introducing structural diversity.

From Nitriles: The carbothioamide can be generated from a 2-cyanobenzothiazole precursor by reaction with hydrogen sulfide. thieme-connect.com The 2-cyanobenzothiazoles themselves can be synthesized through various methods, including the palladium-catalyzed cyclization of N-arylcyanothioformamides. mdpi.com The cyano group is a valuable intermediate as it can be converted into various other functional groups like amides, imidates, and carboxylic acids. mdpi.com

Acylation and Condensation Reactions: The nitrogen atom of the carbothioamide group can undergo acylation reactions. For example, acylation of 2-aminobenzothiazole (B30445) with chloroacetyl chloride followed by cyclization with thiourea can lead to the formation of a second thiazole ring. semanticscholar.org The resulting amino group can then be condensed with aromatic aldehydes to form Schiff bases. semanticscholar.org

Below is a table summarizing some reactions for the modification of the carbothioamide group:

| Starting Material | Reagent(s) | Product Type |

| 2-Cyanobenzothiazole | H₂S, DMSO | This compound |

| 2-Aminobenzothiazole | Chloroacetyl chloride, then thiourea | Thiazolo[3,2-a]benzimidazole derivative |

| Thiazolo[3,2-a]benzimidazole amine | Aromatic aldehydes | Schiff base |

Exploration of Multi-component Reactions and Diversification Strategies for Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. frontiersin.orgmdpi.com They offer advantages in terms of atom economy, reduced reaction time, and simplified purification procedures. frontiersin.org

Several MCRs have been developed that utilize 2-aminobenzothiazole as a key building block for the synthesis of diverse heterocyclic systems. nih.gov For example, a three-component reaction of 2-aminobenzothiazole, an aldehyde, and a β-ketoester can lead to the formation of pyrimido[2,1-b]benzothiazole derivatives. nih.gov The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of 2-aminobenzothiazole and subsequent cyclization. nih.gov

Another example is the one-pot, three-component Hantzsch reaction, which can be used to synthesize a variety of dihydropyridine (B1217469) derivatives. nih.govnih.gov While not directly producing this compound, the principles of MCRs can be applied to develop novel and efficient routes to its analogues. The Ugi and Passerini reactions are other prominent MCRs that have been extensively used to create diverse molecular scaffolds. beilstein-journals.org

These diversification strategies are crucial for generating libraries of this compound analogues, which can then be screened for various biological activities.

Advanced Spectroscopic and Structural Characterization of 2 Benzothiazolecarbothioamide

Application of Spectroscopic Techniques for Elucidating Molecular and Electronic Structure

Spectroscopy is fundamental to understanding the chemical nature of 2-Benzothiazolecarbothioamide, offering insights into its structural framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring and the protons of the thioamide group. The four protons on the benzene (B151609) portion of the benzothiazole ring typically appear in the aromatic region (δ 7.0-8.5 ppm). nih.govchemicalbook.com Their specific chemical shifts and coupling patterns are dictated by their position on the ring. The two protons on the nitrogen atom of the primary thioamide group (-CSNH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display eight distinct signals. The carbons of the benzothiazole ring typically resonate in the range of δ 110-155 ppm. nih.govmdpi.com The carbon atom of the thioamide group (C=S) is particularly noteworthy, typically appearing significantly downfield, often in the range of δ 190-200 ppm, due to the deshielding effect of the sulfur atom. jyoungpharm.org

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H NMR | ¹H | 7.0 - 8.5 | Aromatic protons (Benzothiazole ring) |

| ¹H | Variable (broad) | -NH₂ protons (Thioamide group) | |

| ¹³C NMR | ¹³C | 110 - 155 | Aromatic carbons (Benzothiazole ring) |

| ¹³C | ~195 | C=S carbon (Thioamide group) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary thioamide group are expected to appear as two bands in the 3200-3400 cm⁻¹ region. The C=N stretching vibration of the thiazole (B1198619) ring is typically observed around 1600-1650 cm⁻¹. jyoungpharm.org The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ range. A band often referred to as the "thioamide band," which has a significant contribution from C=S stretching, is expected in the 700-850 cm⁻¹ region. optica.orgactachemscand.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=S bond, in particular, often gives a strong and characteristic signal in the Raman spectrum. optica.orgnih.gov Aromatic ring vibrations also tend to be strong in Raman spectra, providing further confirmation of the benzothiazole structure.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | Primary Thioamide (-NH₂) | 3200 - 3400 | IR |

| Aromatic C-H Stretch | Benzothiazole Ring | 3000 - 3100 | IR, Raman |

| C=N Stretch | Thiazole Ring | 1600 - 1650 | IR, Raman |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | IR, Raman |

| Thioamide Band (C=S) | Thioamide (-CSNH₂) | 700 - 850 | IR, Raman |

| C-S Stretch | Thiazole Ring | 600 - 700 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended conjugated π-system of the benzothiazole ring in this compound is a strong chromophore. The spectrum is expected to show intense absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* transitions. shimadzu.comlibretexts.org The presence of the thioamide group can influence the position and intensity of these absorptions. As the extent of conjugation in a molecule increases, the absorption maximum (λmax) tends to shift to longer wavelengths. libretexts.orgyoutube.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₆N₂S₂), the exact molecular weight is 194.0027 g/mol .

In an ESI-MS experiment, the molecule would typically be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 195. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would fragment in a predictable manner. tandfonline.comtandfonline.com Plausible fragmentation pathways include:

Loss of the thioamide group or parts of it (e.g., loss of •CSNH₂, •NH₂). researchgate.net

Fragmentation of the thiazole ring, often involving the loss of hydrogen cyanide (HCN) or a sulfur-containing radical. nist.gov

Formation of the stable benzothiazole cation. tandfonline.com

These fragmentation patterns provide a fingerprint that helps to confirm the molecular structure. acs.org

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles. researchgate.netjournalirjpac.com

This technique would definitively establish the planarity of the benzothiazole ring system and the geometry of the thioamide substituent. Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding between the N-H protons and the sulfur or nitrogen atoms of adjacent molecules, which govern the crystal packing. nih.gov

Coordination Chemistry and Metal Complexes of 2 Benzothiazolecarbothioamide

Ligand Properties of 2-Benzothiazolecarbothioamide in Metal Coordination

The coordination behavior of this compound is dictated by the presence of several potential donor atoms, which allows for various coordination modes and the formation of stable chelate rings with metal ions.

Identification and Characterization of Potential Donor Atoms and Coordination Modes (e.g., N, S, Chelation)

This compound possesses several potential donor atoms, primarily the nitrogen and sulfur atoms within its structure. The benzothiazole (B30560) ring contains a nitrogen atom, and the carbothioamide group (-C(S)NH₂) offers both a sulfur atom and a nitrogen atom for coordination.

In derivatives such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, the ligand coordinates to metal ions through the sulfur and oxygen donor atoms, acting as a chelating ligand to form a six-membered ring. Spectroscopic data, including IR and NMR, are instrumental in identifying these coordination modes. For instance, a shift in the vibrational frequencies of the C=S and C=O groups in the IR spectrum upon complexation provides evidence of their involvement in bonding to the metal center. Similarly, changes in the chemical shifts of protons near the donor atoms in the ¹H NMR spectrum can indicate coordination.

The coordination of this compound and its derivatives is not limited to a single mode. Depending on the metal ion, the reaction conditions, and the specific substituents on the ligand, it can act as a monodentate, bidentate, or even a bridging ligand. The most common mode, however, is bidentate chelation involving the exocyclic sulfur atom and the nitrogen atom of the benzothiazole ring, or another donor atom from a substituent.

Chelate Effect and Thermodynamic Stability Considerations in Complex Formation

The formation of a chelate ring by this compound with a metal ion significantly enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect. The increased stability is primarily attributed to a favorable entropy change during the complexation reaction. When a bidentate ligand like this compound replaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy (ΔS), which in turn makes the Gibbs free energy change (ΔG) more negative and the formation constant (K) larger.

Several factors influence the stability of these chelate complexes:

Ring Size: Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. The coordination of this compound derivatives often leads to the formation of stable six-membered rings.

Number of Chelate Rings: The stability of a complex generally increases with the number of chelate rings formed.

Nature of the Metal Ion: The stability of the complexes also follows trends such as the Irving-Williams series for divalent transition metal ions (Pd > Cu > Ni > Co > Zn > Cd > Fe > Mn > Mg).

Ligand Basicity and Steric Effects: The basicity of the donor atoms and the presence of bulky substituents on the ligand can also influence the stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metal Ions

Complexes of this compound derivatives with various transition metal ions, including copper(II) and nickel(II), have been synthesized and characterized. For example, the synthesis of Cu(II) and Ni(II) complexes of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide involves refluxing the ligand with the corresponding metal acetate salt in a solvent like acetone or methanol ikm.org.my. The resulting solid complexes are then isolated and purified.

The characterization of these complexes is carried out using a range of spectroscopic and analytical techniques:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of functional groups like C=S, C=O, and C=N upon complexation.

¹H NMR Spectroscopy: To study the changes in the chemical environment of the ligand's protons upon coordination.

Electronic (UV-Vis) Spectroscopy: To investigate the d-d electronic transitions of the metal ions, which provides information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the metal ion.

These studies have revealed that transition metal complexes of this compound derivatives can adopt various geometries, most commonly octahedral or distorted octahedral for six-coordinate complexes and tetrahedral or square planar for four-coordinate complexes ikm.org.my.

Complexation with Lanthanide and Actinide Ions

While the coordination chemistry of this compound with transition metals has been explored to some extent, there is a notable scarcity of research on its complexation with lanthanide and actinide ions. The coordination preferences of these f-block elements differ significantly from those of d-block metals. Lanthanides typically exhibit higher coordination numbers and prefer to bond with hard donor atoms like oxygen. However, the presence of both hard (nitrogen) and soft (sulfur) donor atoms in this compound could lead to interesting coordination behavior.

Research on related benzothiazole ligands with lanthanides and actinides has shown that coordination is possible, often resulting in complexes with high coordination numbers and diverse geometries. For instance, the 2-mercaptobenzothiazolate ligand has been shown to form complexes with uranium, adopting a bidentate ligation mode. Further investigation is required to explore the synthesis and structural characteristics of lanthanide and actinide complexes specifically with this compound to understand their unique coordination chemistry.

Structural Analysis of Coordination Compounds (e.g., Geometry, Bond Lengths, Coordination Numbers)

The structural analysis of coordination compounds provides valuable insights into the bonding and three-dimensional arrangement of atoms. X-ray crystallography is the most definitive technique for determining the precise structure of metal complexes in the solid state.

For complexes of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, a derivative of this compound, structural analysis suggests specific coordination geometries. The Cu(II) complex is proposed to have a distorted octahedral geometry, while the Ni(II) complex adopts a more regular octahedral geometry ikm.org.my. In these complexes, the ligand acts as a bidentate chelate, coordinating through its sulfur and oxygen atoms. The coordination sphere of the metal is completed by two water molecules ikm.org.my.

The geometry of the complex is influenced by factors such as the size and electronic configuration of the metal ion, the nature of the ligand, and the packing forces in the crystal lattice. Common geometries observed for transition metal complexes of benzothiazole derivatives include:

Octahedral: Often observed for six-coordinate complexes of metals like Ni(II) and Co(II).

Tetrahedral: Common for four-coordinate complexes, particularly with d¹⁰ metal ions like Zn(II) and Cd(II).

Square Planar: Typically found for four-coordinate d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Detailed structural data from X-ray diffraction studies are essential for a comprehensive understanding of the coordination chemistry of this compound, including precise bond lengths, bond angles, and the nature of intermolecular interactions.

Electronic Structure and Bonding in Metal Complexes (e.g., Crystal Field Theory, Ligand Field Theory, Molecular Orbital Theory)

The electronic structure and nature of bonding in metal complexes of this compound are fundamental to understanding their properties and reactivity. These aspects are typically elucidated using a combination of theoretical models, including Crystal Field Theory (CFT), Ligand Field Theory (LFT), and Molecular Orbital (MO) Theory. While detailed experimental and computational studies specifically on this compound complexes are not extensively documented in the public domain, the principles of these theories can be applied to predict and interpret their electronic characteristics based on studies of analogous benzothiazole-containing ligands.

Crystal Field Theory (CFT): CFT provides a rudimentary electrostatic model to describe the splitting of d-orbitals of a central metal ion under the influence of the electric field created by the surrounding ligands. In complexes of this compound, the ligand would coordinate to the metal center through its donor atoms (likely the nitrogen of the benzothiazole ring and the sulfur or nitrogen of the carbothioamide group). The arrangement of these donor atoms around the metal ion dictates the geometry of the complex (e.g., octahedral, tetrahedral, or square planar), which in turn determines the pattern of d-orbital splitting.

For an octahedral complex, the five degenerate d-orbitals of the metal ion split into two energy levels: a lower-energy, triply degenerate t₂g set (dxy, dyz, dxz) and a higher-energy, doubly degenerate eg set (dx²-y², dz²). The energy difference between these levels is denoted as Δo (the crystal field splitting energy). The magnitude of Δo depends on the nature of the metal ion and the field strength of the coordinating atoms of this compound. This splitting directly influences the electronic configuration of the metal ion, its magnetic properties (high-spin vs. low-spin), and the color of the complex.

Ligand Field Theory (LFT): LFT is a more advanced model that incorporates aspects of both CFT and MO theory, allowing for the consideration of covalent character in the metal-ligand bond. It provides a more comprehensive description of the electronic structure by considering the overlap between metal and ligand orbitals. In the context of this compound complexes, LFT would not only describe the splitting of the d-orbitals but also the formation of metal-ligand molecular orbitals. The interaction between the metal d-orbitals and the orbitals of the nitrogen and sulfur/nitrogen donor atoms would lead to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The energy separation between the non-bonding (or weakly anti-bonding) t₂g and the anti-bonding eg* orbitals corresponds to the ligand field splitting parameter (Δo).

Molecular Orbital (MO) Theory: A full molecular orbital treatment provides the most detailed picture of the electronic structure. For a metal complex of this compound, MO theory would involve the linear combination of atomic orbitals (LCAOs) of the metal and all the ligand's atoms to generate a set of molecular orbitals that are delocalized over the entire complex. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies and compositions of these molecular orbitals. Such calculations can predict the geometry of the complex, the nature of the frontier molecular orbitals (HOMO and LUMO), and the charge distribution, offering insights into the electronic transitions observed in the UV-visible spectra and the reactivity of the complex. For instance, theoretical studies on related 2-acetamido benzothiazole complexes have been used to calculate HOMO and LUMO energies to identify the reactive sites of the ligands anjs.edu.iquobaghdad.edu.iqresearchgate.net.

The table below summarizes the expected application of these theories to a hypothetical octahedral metal complex of this compound.

| Theory | Description of Metal-Ligand Bonding | Prediction of Electronic Properties |

| Crystal Field Theory (CFT) | Purely electrostatic interaction between the metal cation and ligand point charges/dipoles. | Explains d-orbital splitting, color, and magnetic properties based on the geometry of the complex. |

| Ligand Field Theory (LFT) | Considers both electrostatic interactions and some degree of covalent character through orbital overlap. | Provides a more accurate picture of d-orbital splitting and explains the spectrochemical series. |

| Molecular Orbital (MO) Theory | Describes the formation of delocalized molecular orbitals from the combination of metal and ligand atomic orbitals. | Allows for detailed prediction of electronic spectra, bond energies, and reactivity through analysis of frontier orbitals (HOMO/LUMO). |

Reactivity and Catalytic Potential of Metal Complexes Derived from this compound

The reactivity of metal complexes is intrinsically linked to their electronic structure, the nature of the metal center, and the coordinating ligand. While the catalytic applications of complexes derived specifically from this compound are not widely reported, the structural motifs present in this ligand suggest potential for catalytic activity in various organic transformations by analogy with related compounds. The benzothiazole moiety and the carbothioamide group can stabilize various oxidation states of the metal, which is a key requirement for many catalytic cycles.

Potential Catalytic Applications:

Oxidation Reactions: Metal complexes are well-known catalysts for oxidation reactions. Copper complexes containing thiazole (B1198619) ligands, for instance, have been used as catalysts for the oxidation of alcohols to their corresponding carbonyl compounds researchgate.net. A hypothetical copper(II) complex of this compound could potentially catalyze similar transformations, possibly through a mechanism involving the formation of a high-valent metal-oxo species. The presence of both nitrogen and sulfur donor atoms can influence the redox potential of the metal center, thereby tuning its catalytic activity.

C-C Coupling Reactions: Palladium complexes are extensively used as catalysts for C-C bond-forming reactions such as the Suzuki-Miyaura and Heck reactions nih.govorganic-chemistry.orgresearchgate.net. Benzothiazole-based palladium complexes have shown efficiency as catalysts in Suzuki-Miyaura cross-coupling reactions researchgate.net. A palladium(II) complex of this compound could potentially act as a precatalyst in these reactions. The ligand would stabilize the palladium center and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Hydrogenation Reactions: The hydrogenation of unsaturated compounds is a fundamental industrial process often catalyzed by transition metal complexes. While specific examples with this compound are lacking, the general ability of related heterocyclic ligands to stabilize metal hydrides suggests that its complexes, particularly with metals like rhodium or ruthenium, could be explored for catalytic hydrogenation.

Cycloaddition Reactions: Transition metal complexes can catalyze various cycloaddition reactions, providing access to complex cyclic molecules researchgate.netjst.go.jp. The electronic properties of the metal center, modulated by the this compound ligand, could influence the stereoselectivity and regioselectivity of such reactions.

The following table outlines potential catalytic reactions and the plausible role of a hypothetical metal complex of this compound.

| Reaction Type | Plausible Metal Center | Potential Role of the Complex |

| Alcohol Oxidation | Cu(II), Ru(II) | Facilitates the transfer of electrons from the alcohol to an oxidant, possibly via a metal-hydride or metal-oxo intermediate. |

| Suzuki-Miyaura Coupling | Pd(II) | Acts as a precatalyst, stabilizing the active Pd(0) species and facilitating the steps of the catalytic cycle. |

| Heck Reaction | Pd(II), Rh(I) | Coordinates to the aryl halide and the olefin, bringing them into proximity for the coupling reaction to occur. |

| Hydrogenation | Rh(I), Ru(II), Ir(I) | Activates molecular hydrogen to form metal-hydride species that then transfer hydrogen to the unsaturated substrate. |

| Cycloaddition | Au(I), Rh(I) | Acts as a Lewis acid to activate one of the reactants and templates the formation of the new cyclic product. |

Further research, including the synthesis of well-defined metal complexes of this compound and systematic screening in various catalytic reactions, is necessary to fully elucidate their reactivity and unlock their catalytic potential.

Theoretical and Computational Chemistry Investigations of 2 Benzothiazolecarbothioamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the electronic structure and properties of molecules like 2-Benzothiazolecarbothioamide. DFT methods are widely used due to their favorable balance between computational cost and accuracy, making them suitable for a range of molecular systems. mendeley.com These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity and spectroscopic signatures. nih.gov

Electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally implies higher reactivity. For various benzothiazole (B30560) derivatives, this energy gap has been calculated to be in the range of 3.95 to 4.70 eV. nbu.edu.sa Analysis of the molecular electrostatic potential (MEP) map can further identify the electrophilic and nucleophilic sites on the molecule, predicting regions susceptible to chemical attack. mendeley.com

Table 1: Representative Calculated Geometrical Parameters for a 2-Substituted Benzothiazole Derivative (1,3-benzothiazole-2-carboxaldehyde) using DFT/B3LYP. nbu.edu.sa (Note: This data is for a related compound and illustrates the type of information obtained from geometry optimization.)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C2-N3 | 1.295 | C7-C2-N3 |

| N3-C4 | 1.401 | C2-N3-C4 |

| C4-C9 | 1.396 | N3-C4-C9 |

| S1-C2 | 1.761 | C2-S1-C8 |

| C2-C10 | 1.479 | O11-C10-C2-N3 (Dihedral) |

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation. DFT calculations can simulate vibrational spectra (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govdergipark.org.tr

Theoretical vibrational frequencies are typically calculated using the B3LYP method with various basis sets. nih.gov The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net Such studies on related molecules like 2-benzothiazole acetonitrile (B52724) have shown excellent agreement between the scaled theoretical frequencies and the experimental data, aiding in the complete assignment of fundamental vibrational modes. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.tr These theoretical predictions are crucial for confirming the chemical structure and understanding the electronic environment of the nuclei. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions within the molecule. mdpi.comresearchgate.net

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound, 2-Benzothiazole Acetonitrile (BTAN). nih.gov (Note: This table illustrates the validation process between experimental and theoretical spectroscopic data.)

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |

| C-H stretch (Benzene ring) | 3065 | 3067 | 3070 |

| C≡N stretch | 2251 | 2252 | 2255 |

| C=N stretch (Thiazole ring) | 1595 | 1597 | 1598 |

| C-S stretch | 756 | 758 | 755 |

Molecular Dynamics and Simulation Studies for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as solvent molecules or biological macromolecules. mdpi.com

For a molecule like this compound, MD simulations can reveal its preferred conformations in solution, the dynamics of its flexible bonds, and how it interacts with surrounding water molecules through hydrogen bonding or other forces. uoa.gr While specific MD studies on this compound are not prominent in the literature, this technique is widely applied to its derivatives, particularly in the context of ligand-protein interactions. In such studies, MD simulations are used to assess the stability of a docked pose of a ligand within a protein's binding site over a period of nanoseconds. mdpi.comresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored to ensure the stability of the complex, providing confidence in the predicted binding mode. mdpi.com

In Silico Modeling for Ligand-Target Interactions (e.g., Molecular Docking Studies)

In silico modeling, especially molecular docking, is a critical tool in drug discovery for predicting how a small molecule (ligand) binds to a macromolecular target, typically a protein. mdpi.comnih.gov This technique involves placing the ligand in various orientations and conformations within the protein's active site and calculating a "docking score," which estimates the binding affinity. nih.gov

The benzothiazole scaffold is present in many biologically active compounds, and numerous docking studies have been performed on its derivatives to explore their potential as inhibitors of various enzymes. mdpi.comnih.govnih.gov For example, benzothiazole derivatives have been docked into the active sites of targets like the SARS-CoV-2 main protease, α-amylase, α-glucosidase, and histone deacetylase 8 (HDAC8). nih.govnih.govresearchgate.net These studies identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov Such insights are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. While specific docking studies for this compound are not detailed, its structure could be readily used in virtual screening campaigns against various therapeutic targets. researchgate.netnih.gov

Table 3: Example of Molecular Docking Results for a Benzothiazole Derivative with a Protein Target (e.g., PPARγ). mdpi.com (Note: This data is for a related 2-aminobenzothiazole (B30445) derivative and illustrates the typical output of a molecular docking study.)

| Compound | Binding Affinity (ΔG, kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine | -8.4 | SER289, HIS449, TYR473 | Hydrogen Bond |

| HIS323, ILE326 | Hydrophobic Interaction |

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is also a powerful tool for investigating chemical reactions, allowing for the elucidation of reaction mechanisms, the identification of intermediates, and the characterization of transition states. nih.gov By calculating the potential energy surface of a reaction, researchers can determine the most likely pathway and the energy barriers that must be overcome.

The synthesis of 2-substituted benzothiazoles can proceed through various routes, such as the condensation of 2-aminothiophenols with nitriles or other reagents. chem960.comresearchgate.net While specific computational studies on the reaction mechanism for the synthesis of this compound were not found, DFT calculations are routinely used to explore such processes for related heterocyclic compounds. These calculations can model the step-by-step formation of bonds, identify the structure of the highest-energy point along the reaction coordinate (the transition state), and calculate the activation energy. This information is invaluable for optimizing reaction conditions, understanding catalyst behavior, and predicting the feasibility of synthetic routes. researchgate.net

Mechanistic Insights into Biological Interactions of 2 Benzothiazolecarbothioamide in Vitro Context

Exploration of Molecular Targets and Pathways in Cellular Systems

The biological activity of 2-benzothiazolecarbothioamide derivatives stems from their ability to interact with and modulate the function of various biomolecules and cellular pathways.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the benzothiazole (B30560) scaffold have been identified as potent inhibitors of cholinesterase enzymes, which are critical targets in the management of neurodegenerative diseases. nih.gov The primary mechanism of inhibition often involves a dual-binding action where the compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This dual inhibition is considered a promising therapeutic strategy. For instance, certain 2-aryl-6-carboxamide benzoxazole (B165842) derivatives, which share a core structural similarity, have demonstrated potent, selective, and mixed-type dual inhibition of both enzymes. nih.gov Molecular docking and dynamics simulations suggest that these compounds can stably reside within the active gorges of both AChE and BChE. nih.gov The inhibitory concentration (IC50) values for some derivatives have been reported in the nanomolar range, indicating high potency. nih.gov

Interaction Mechanisms with Subcellular Components (e.g., DNA, Proteins)

The interactions of benzothiazole derivatives extend to fundamental cellular components like proteins and nucleic acids. Studies have shown that these compounds can modulate key signaling proteins involved in cancer progression. For example, certain 2-substituted benzothiazoles have been found to decrease the protein levels of Epidermal Growth Factor Receptor (EGFR) and downregulate the expression of genes in critical signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. nih.gov

Furthermore, these compounds can induce cellular stress and damage. Some derivatives lead to the generation of reactive oxygen species (ROS) and cause double-strand breaks in DNA. researchgate.net The cellular response to this damage often involves the tumor suppressor protein p53. In some cancer cell lines, treatment with benzothiazole compounds leads to an increased nuclear expression of p53, which in turn can trigger apoptotic signals. researchgate.net

Cellular Response Studies in Various Cell Lines (e.g., Apoptosis Induction, Cell Cycle Modulation)

The molecular interactions initiated by this compound derivatives translate into significant and measurable cellular responses, most notably the induction of programmed cell death (apoptosis) and the modulation of the cell division cycle. These effects have been observed across various human tumor cell lines.

In breast cancer cell lines such as MCF-7 and MDA-MB-231, benzothiazole compounds have been shown to significantly inhibit cell growth. nih.gov This is achieved by disrupting the mitochondrial membrane potential, an early event in the apoptotic cascade, and by inducing cell cycle arrest, particularly in the sub-G1 phase which is indicative of apoptotic cells. nih.gov The pro-apoptotic effect is further supported by observations of an increased Bax gene transcription and a favorable shift in the BAX/BCL-2 ratio, which pushes the cell towards death. nih.govresearchgate.net The induction of apoptosis is also associated with the increased expression of Caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.net Similarly, other studies have reported that related compounds can induce arrest in the G2/M phase of the cell cycle in various human tumor cell lines of both epithelial and hematopoietic origin, which is often followed by significant apoptosis. nih.gov

The table below summarizes the observed cellular responses in different cell lines upon treatment with benzothiazole derivatives.

| Cell Line | Cellular Response | Associated Molecular Events |

| MCF-7, MDA-MB-231 | Apoptosis, Cell Cycle Arrest (sub-G1) | Disrupted mitochondrial membrane potential, increased ROS, decreased EGFR levels, increased Bax transcription. nih.gov |

| SiHa | Apoptosis | Increased nuclear expression of TP53, shift in BAX/BCL-2 ratio, increased Caspase-3 expression. researchgate.net |

| Various Tumor Lines | Cell Cycle Arrest (G2/M), Apoptosis | Selective action on tumor cells versus nonmalignant counterparts. nih.gov |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the biological activity of the this compound scaffold. These analyses systematically investigate how chemical modifications to the core structure influence its interaction with biological targets.

Impact of Substituent Effects on In Vitro Biological Profiles

SAR studies have established that the nature and position of substituents on the benzothiazole ring system are critical determinants of biological activity and target selectivity. benthamscience.com Modifications to the linker length, aryl substitution, and alkylamine ring size of benzothiazolone-based ligands, for example, have profound effects on their affinity for sigma receptors. nih.gov

Key SAR trends observed include:

Linker Arm Length: Increasing the length of a linker between two hydrophobic regions can marginally change affinity for one receptor subtype while significantly increasing it for another, thereby altering selectivity. nih.gov

Aryl Substitution: Modifying an aryl substituent, such as from a propyl to a propionyl group, can dramatically decrease affinity for one receptor subtype with only a minor change for another. nih.gov

These systematic modifications allow for the fine-tuning of the molecule's properties to enhance potency and selectivity for a desired biological target. benthamscience.comrjptonline.org

The following table illustrates the impact of structural modifications on the biological activity of benzothiazole derivatives.

| Compound Modification | Effect on Biological Activity |

| Increase in linker arm length (n=2 to n=5) | Marginal change in σ1 affinity, significant increase in σ2 affinity. nih.gov |

| Change of aryl substitution (propyl to propionyl) | Dramatic decrease in σ2 affinity, marginal change in σ1 affinity. nih.gov |

| Replacement of azepane ring with pyrrolidine (B122466) ring | Reduced affinity for both σ1 and σ2 receptor subtypes. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR modeling employs statistical methods to build predictive models that correlate the chemical structure of compounds with their biological activity. researchgate.net For benzothiazole derivatives, QSAR analyses have been performed using techniques like Partial Least Squares (PLS) and Multiple Regression Analysis (MRA). nih.gov

These models have revealed that properties such as lipophilicity, steric bulk, and electronic interactions are key factors governing the potency of these compounds. nih.gov For instance, a QSAR study on benzothiazole derivatives targeting the H3-receptor suggested that improving potency would require substituting the benzothiazole moiety with less bulky, less lipophilic, and more flexible structures that allow for better electronic interactions with the binding site. nih.gov QSAR models serve as powerful predictive tools, enabling the theoretical design of new compounds with potentially enhanced anticancer or other biological activities before committing to chemical synthesis. researchgate.netnih.gov

Mechanistic Aspects of Antimicrobial Activity (e.g., against specific bacterial and fungal strains)

Derivatives of the benzothiazole structure have been identified as possessing significant antimicrobial properties, acting against a spectrum of both bacterial and fungal pathogens. arabjchem.orgnih.gov The mechanism of action for these compounds is often attributed to their ability to interfere with essential microbial cellular processes.

Research into benzothiazole–thiazole (B1198619) hybrids suggests that their antimicrobial effects may stem from the inhibition of critical microbial enzymes. nih.gov In bacteria, a key target is DNA gyrase, a type II topoisomerase that is essential for DNA replication. nih.gov By inhibiting this enzyme, the compounds can effectively halt bacterial proliferation. For antifungal activity, a proposed mechanism is the inhibition of cytochrome P450 14α-demethylase, an enzyme vital for the biosynthesis of ergosterol. nih.gov Ergosterol is a crucial component of the fungal cell membrane, and its disruption leads to compromised membrane integrity and fungal cell death. nih.gov

In vitro studies have demonstrated the efficacy of various benzothiazole derivatives against specific microbial strains. The minimum inhibitory concentration (MIC) is a key measure of this activity. For instance, certain novel benzothiazole derivatives have shown moderate to good inhibition against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as fungi like Candida albicans and Aspergillus niger. arabjchem.orgnih.gov Structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups, such as halogens, on the benzothiazole structure can enhance antimicrobial potency. researchgate.net

Table 1: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

| Derivative Class | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| Benzothiazole–thiazole hybrids | Staphylococcus aureus (Bacterial) | Low MIC values (3.90–15.63 µg/mL) reported for potent compounds. | researchgate.net |

| Benzothiazole–thiazole hybrids | Mycobacterium tuberculosis (Bacterial) | Low MIC values (3.90–15.63 µg/mL) reported for potent compounds. | researchgate.net |

| Benzothiazole–thiazole hybrids | Fungal Strains | Low MIC values (3.90–15.63 µg/mL) reported for potent compounds. | researchgate.net |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives | Bacterial and Fungal Strains | Moderate to good inhibition at 12.5-100 µg/mL. | nih.gov |

| 2-(1,3-benzothiazol-2-yl)-5-(diethylamino) phenol (B47542) derivatives | Candida albicans & Aspergillus niger (Fungal) | Demonstrated significant growth inhibition. | arabjchem.org |

Elucidation of Anti-inflammatory Action Mechanisms (e.g., Modulation of Inflammatory Factors like IL-6, TNF-α)

The anti-inflammatory potential of benzothiazole derivatives has been linked to their ability to modulate key signaling pathways and inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov TNF-α is a central inflammatory cytokine involved in the pathogenesis of various inflammatory conditions. nih.gov

A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, including cytokines and chemokines. nih.gov In a study involving a specific benzothiazole analog, SPA0537, the compound was shown to inhibit the activation of NF-κB in TNF-α-stimulated human fibroblast-like synoviocytes. nih.gov This inhibition was achieved by preventing the phosphorylation of IKK and the subsequent degradation of IκBα, which in turn blocked the nuclear translocation and DNA binding of NF-κB subunits. nih.gov This cascade of events leads to the suppression of chemokine and matrix metalloproteinase production. nih.gov

Furthermore, some benzothiazole derivatives have been shown to suppress the inflammation-inducing NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells. nih.gov Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the production of prostaglandins, which are significant mediators of inflammation. researchgate.net By targeting these pathways, benzothiazole compounds can effectively reduce the expression of pro-inflammatory factors.

Table 2: Mechanistic Actions of Benzothiazole Derivatives in Inflammation

| Derivative/Analog | Primary Target Pathway | Key Molecular Event | Downstream Effect | Source |

|---|---|---|---|---|

| SPA0537 (benzothiazole analog) | NF-κB Pathway | Inhibition of IKK phosphorylation and IκBα degradation. | Suppressed chemokine and matrix metalloproteinase production. | nih.gov |

| 2-substituted benzothiazole derivatives | NF-κB/COX-2/iNOS Pathway | Suppression of pathway activation. | Reduced viability of hepatocarcinoma cells. | nih.gov |

| General Benzothiazole Nucleus | Cyclooxygenase (COX-2) | Inhibition of COX-2 enzyme activity. | Reduction in prostaglandin (B15479496) synthesis. | researchgate.net |

Anticancer Activity Studies in Established Cell Lines (e.g., Cytotoxicity, Antiproliferative Effects, Growth Inhibition)

Benzothiazole derivatives have garnered significant interest as potential anticancer agents due to their potent antiproliferative and cytotoxic effects against a wide array of human cancer cell lines. nih.govmdpi.com In vitro studies have consistently demonstrated the ability of these compounds to inhibit the growth and induce cell death in various cancer models.

The anticancer mechanisms of benzothiazole derivatives are multifaceted. One primary mode of action is the induction of apoptosis, or programmed cell death. nih.gov Studies on hepatocellular carcinoma (HepG2) cells showed that 2-substituted benzothiazole derivatives induced apoptosis, which was mediated by a loss of mitochondrial membrane potential. nih.gov Other research has pointed to the activation of procaspase-3, a key executioner enzyme in the apoptotic pathway, as a mechanism for certain derivatives. unich.it

The cytotoxic effects of these compounds are often quantified by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability. Numerous studies have reported low micromolar IC50 values for various benzothiazole derivatives against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer), indicating significant potency. nih.govnih.govjnu.ac.bdnih.gov For example, certain novel derivatives showed greater potency than the established chemotherapy drug cisplatin (B142131) against the MCF-7 cell line. nih.gov The antiproliferative activity is often accompanied by an increase in oxidative stress within the cancer cells, leading to DNA fragmentation and cell death. nih.govnih.gov

Table 3: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Derivative | Cancer Cell Line | Activity (IC50 Value) | Source |

|---|---|---|---|

| Substituted thiourea (B124793) containing benzothiazole | U-937 (Human macrophage) | 16.23 ± 0.81 µM | nih.gov |

| 2-substituted benzothiazole derivative | HepG2 (Hepatocellular carcinoma) | 38.54 µM (at 48h) | nih.gov |

| 2-substituted benzothiazole derivative | HepG2 (Hepatocellular carcinoma) | 29.63 µM (at 48h) | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (Lung carcinoma) | 68 µg/mL | jnu.ac.bdresearchgate.net |

| 6-nitrobenzo[d]thiazol-2-ol | LungA549 (Lung carcinoma) | 121 µg/mL | jnu.ac.bdresearchgate.net |

| Benzothiazole derivative 6b | MCF-7 (Breast cancer) | 5.15 µM | nih.gov |

| Benzothiazole derivative 5c | MCF-7 (Breast cancer) | 7.39 µM | nih.gov |

| Benzothiazole derivative 5d | MCF-7 (Breast cancer) | 7.56 µM | nih.gov |

Applications in Advanced Materials Science and Chemsensors Non Biological

Optoelectronic Properties and Their Applications

The benzothiazole (B30560) moiety is a well-known fluorophore, and its derivatives are recognized for their interesting photophysical properties. These characteristics are central to their application in optoelectronic devices and sensor technology.

Derivatives of the benzothiazole family are known for their significant luminescence and fluorescence. While specific quantitative data for 2-Benzothiazolecarbothioamide is not extensively documented in publicly available literature, the general photophysical behavior of related benzothiazole compounds provides a basis for understanding its potential in this area.

Solid-State Fluorescence : Many benzothiazole derivatives exhibit strong fluorescence in the solid state, a desirable characteristic for applications in organic light-emitting diodes (OLEDs) and solid-state lighting.

Quantum Yields : The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary widely in benzothiazole derivatives depending on the specific substituents attached to the core structure. For some optimized derivatives, quantum yields can be very high.

Stokes Shifts : Benzothiazole-based fluorophores can exhibit large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. A large Stokes shift is advantageous in fluorescence-based applications as it minimizes self-absorption and improves signal-to-noise ratio. For instance, certain 2-(2′-hydroxyphenyl)benzothiazole derivatives are known to have large Stokes shifts due to excited-state intramolecular proton transfer (ESIPT).

Table 1: General Photophysical Properties of Benzothiazole Derivatives

| Property | Observation | Potential Implication for this compound |

| Emission Range | Typically in the blue to green region of the visible spectrum, tunable with substituents. | The carbothioamide group may influence the emission wavelength. |

| Quantum Yield (Φ) | Varies from low to near unity in solution for different derivatives. | The specific quantum yield of this compound requires experimental determination. |

| Stokes Shift | Can be significant, particularly in compounds designed to exhibit ESIPT. | The potential for a large Stokes shift would be beneficial for sensor applications. |

Data in this table is generalized from literature on benzothiazole derivatives and does not represent experimentally verified values for this compound.

The benzothiazole scaffold is a common structural motif in the design of chemsensors and fluorescent probes. These sensors operate on the principle that the interaction of the benzothiazole derivative with a specific analyte induces a measurable change in its fluorescence properties, such as intensity or wavelength. While specific chemosensors based on this compound are not widely reported, the structural features suggest potential in this area. The nitrogen and sulfur atoms in the benzothiazole ring and the carbothioamide group can act as binding sites for metal ions or other analytes, potentially leading to a "turn-on" or "turn-off" fluorescence response.

Catalysis and Reagent Applications in Organic Synthesis

Currently, there is a limited body of publicly accessible research detailing the specific use of this compound as a catalyst or a primary reagent in organic synthesis. While benzothiazole derivatives, in general, are important intermediates and building blocks in synthetic chemistry, the direct catalytic or reagent application of the carbothioamide derivative itself is not well-documented. The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with various reagents, or transition-metal-catalyzed cyclization reactions.

Integration into Polymer and Other Advanced Material Systems as Functional Additives

The incorporation of functional additives into polymers is a common strategy to enhance their properties or impart new functionalities. These additives can improve thermal stability, UV resistance, conductivity, or provide optical properties. While the specific integration of this compound into polymer systems as a functional additive is not extensively described in the available literature, its properties suggest potential areas of application. For example, its UV-absorbing benzothiazole core could offer UV-stabilizing effects to a polymer matrix. Furthermore, its potential fluorescence could be utilized for creating fluorescent polymers for applications in sensors or security features.

Conclusion and Future Research Perspectives for 2 Benzothiazolecarbothioamide

Pathways for Enhanced Synthesis and Reaction Optimization

The synthesis of 2-substituted benzothiazoles is a well-established field, with numerous methods focusing on the formation of the core benzothiazole (B30560) ring, typically through the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or nitriles. pcbiochemres.comorganic-chemistry.orgresearchgate.net However, the specific synthesis of 2-Benzothiazolecarbothioamide requires a focus on introducing the carbothioamide functional group at the 2-position.

A promising and direct method involves the reaction of the corresponding nitrile, 2-cyanobenzothiazole, with hydrogen sulfide (B99878) (H₂S). thieme-connect.comthieme-connect.com A general procedure describes dissolving the nitrile in a solvent like dimethyl sulfoxide (B87167) (DMSO) and bubbling H₂S gas through the solution until the starting material is consumed. thieme-connect.comthieme-connect.com

Future research should focus on optimizing this transformation to enhance its efficiency, safety, and substrate scope. Key areas for investigation include:

Catalyst Development: While the reaction can proceed without a catalyst, the use of base catalysts could accelerate the addition of H₂S to the nitrile. Screening various organic and inorganic bases may lead to improved reaction times and yields.

Alternative Thionating Agents: The use of gaseous H₂S presents handling challenges. Investigating alternative, solid, and less hazardous sulfur-transfer reagents, such as Lawesson's reagent or phosphorus pentasulfide, could lead to more practical and scalable synthetic protocols.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer better control over the reaction with gaseous H₂S, improving safety and scalability.

| Parameter to Optimize | Current Method | Proposed Enhancement | Potential Advantage |

| Sulfur Source | Hydrogen Sulfide (H₂S) Gas | Lawesson's Reagent, P₄S₁₀ | Improved safety and handling |

| Catalysis | Uncatalyzed | Base catalysis (e.g., Et₃N, DBU) | Faster reaction rates, lower temperatures |

| Reaction Conditions | Batch reaction in DMSO | Continuous flow reactor | Enhanced safety, scalability, and control |

| Starting Material | 2-Cyanobenzothiazole | 2-Aminothiophenol (B119425) | One-pot synthesis from simpler precursors |

Unveiling Complex Reaction Mechanisms and Novel Reactivity Patterns

The thioamide functional group is known for its rich and diverse reactivity, which remains largely unexplored in the context of the this compound scaffold. Future research should aim to elucidate the mechanisms of its formation and explore its subsequent chemical transformations.

Mechanistic Studies of Synthesis: A detailed investigation into the mechanism of the reaction between 2-cyanobenzothiazole and H₂S is warranted. Computational studies, such as Density Functional Theory (DFT) calculations, could model the transition states and intermediates of the nucleophilic addition, providing insights that could guide reaction optimization.

Hantzsch-Type Cyclizations: The thioamide group is a key reactant in the Hantzsch thiazole (B1198619) synthesis. One study has demonstrated that benzo[d]thiazole-2-carbothioamides can react with α-haloketones, such as dimethyl α-bromohomophthalate, to form complex, fluorescent tricyclic lactones. thieme-connect.comthieme-connect.com This reactivity opens a pathway to novel polycyclic heterocyclic systems with interesting photophysical properties.

Metal Ligation: The sulfur and nitrogen atoms of the carbothioamide group make it an excellent bidentate ligand for coordinating with metal ions. Exploring the coordination chemistry of this compound could lead to the development of novel metal-organic frameworks (MOFs) or catalysts.

Oxidative and Reductive Transformations: The thioamide can undergo various redox reactions. Investigating its oxidation could lead to the formation of other sulfur-containing heterocycles, while its reduction could provide access to aminomethyl-benzothiazole derivatives.

Advancements in Materials Science and Device Integration

The unique electronic and structural features of the benzothiazole ring system, combined with the reactivity of the carbothioamide group, make this compound a promising building block for advanced materials.

Fluorescent Materials: As demonstrated, this compound can serve as a precursor for highly fluorescent molecules. thieme-connect.comthieme-connect.com The resulting tricyclic lactone derivatives exhibit fluorescence in both solution and the solid state, a highly desirable property for applications in organic light-emitting diodes (OLEDs), solid-state lasers, and chemical sensors. thieme-connect.com Future work should focus on tuning these photophysical properties by modifying the substituents on the benzothiazole ring.

Polymer Synthesis: The bifunctional nature of this compound (e.g., the reactive thioamide and potential for functionalization on the benzene (B151609) ring) makes it a candidate for polymerization reactions. It could be incorporated into polymer backbones to create materials with high thermal stability, specific optical properties, or metal-chelating capabilities.

Organic Semiconductors: Benzothiazole derivatives are used in organic electronics. pcbiochemres.com Investigating the electronic properties of this compound and its derivatives, particularly its charge transport characteristics, could reveal its potential for use in organic field-effect transistors (OFETs) or photovoltaic devices.

| Material Application | Precursor Role of this compound | Key Properties & Potential Use |

| Fluorescent Dyes | Reactant in Hantzsch-type synthesis to form tricyclic lactones thieme-connect.comthieme-connect.com | Solid-state fluorescence for OLEDs and sensors |

| Advanced Polymers | Monomer unit with reactive thioamide group | High thermal stability, metal-chelating polymers |

| Organic Electronics | Core structure for new semiconductor molecules | Potential for charge transport in OFETs |

Deeper Exploration of Molecular-Level Biological Interactions and Pathways

Benzothiazole derivatives are well-known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. benthamscience.compharmacyjournal.inresearchgate.net The introduction of a carbothioamide group at the 2-position could modulate this activity and present new therapeutic opportunities.

Enzyme Inhibition Studies: Closely related structures, such as benzothiazole-2-thiol derivatives and benzothiazol-2-ylcarbamodithioates, have been identified as potent inhibitors of various enzymes, including Staphylococcus aureus MurD ligase and c-Jun N-terminal kinases. nih.govnih.govsemanticscholar.org These findings strongly suggest that this compound should be screened against a panel of clinically relevant enzymes. Molecular docking and simulation studies could predict binding affinities and guide the design of more potent inhibitors. nih.govnih.gov For instance, docking studies have been used to investigate the binding of benzothiazole derivatives to the active sites of enzymes like dihydroorotase and the p56lck tyrosine kinase, revealing key interactions that drive inhibition. nih.govbiointerfaceresearch.com

Antimicrobial and Anticancer Screening: The benzothiazole nucleus is a common feature in many antimicrobial and anticancer agents. pcbiochemres.comnih.gov this compound and its derivatives should be systematically evaluated for their activity against various bacterial, fungal, and cancer cell lines. Structure-activity relationship (SAR) studies could then be performed to optimize the scaffold for potency and selectivity.

DNA Binding: Some benzothiazole-based compounds are known to interact with DNA. researchgate.net Molecular docking studies could be employed to investigate the potential for this compound to bind to DNA grooves or act as an intercalator, a mechanism relevant to some anticancer drugs. researchgate.net

Identification of Interdisciplinary Research Opportunities

The diverse potential of this compound in both materials science and medicinal chemistry creates exciting opportunities for interdisciplinary research.

Theranostics: Combining the fluorescent properties derived from this molecule with its potential biological activity could lead to the development of theranostic agents. These are compounds that can simultaneously be used for diagnosis (e.g., through fluorescence imaging of cancer cells or bacteria) and therapy (e.g., by inhibiting a key enzyme in the targeted cells).

Bio-compatible Sensors: The fluorescent derivatives of this compound could be engineered into sensors for detecting specific metal ions or biomolecules. If the compound also proves to have low toxicity, these sensors could be applied in biological systems or for environmental monitoring.

Drug Delivery Systems: Polymers incorporating the this compound unit could be designed as smart materials for drug delivery. The metal-chelating properties of the thioamide group could be used to bind and then release metal-based drugs, or the polymer backbone could be designed to respond to biological stimuli.

Q & A

Q. What are the established synthetic routes for 2-Benzothiazolecarbothioamide?

- Methodological Answer : The compound is typically synthesized via condensation of 2-aminobenzenethiol with aldehydes, ketones, or acyl chlorides, followed by cyclization using thioamide derivatives or carbon dioxide (CO₂) under acidic conditions . For example, Matsui et al. reported a single-step reaction using substituted aniline and potassium thiocyanate, followed by bromination at 0–5°C . Structural confirmation is achieved through spectroscopic techniques (NMR, IR, mass spectrometry).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, and working in a fume hood. In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention. Store in a cool, dry place away from oxidizers .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) identifies proton and carbon environments, while Infrared (IR) spectroscopy confirms functional groups (e.g., C=S stretch at ~1200 cm⁻¹). Mass spectrometry determines molecular weight and fragmentation patterns. X-ray crystallography may resolve crystal structures for derivatives .

Q. What biological activities are commonly associated with benzothiazole derivatives?

- Methodological Answer : Benzothiazoles exhibit anticancer, antimicrobial, and anti-inflammatory properties. For example, 2-(difluoromethylsulfonyl)benzothiazole derivatives showed inhibitory effects on cancer cell proliferation in vitro . Structure-activity relationship (SAR) studies highlight the importance of substituents like fluorinated groups for enhanced bioactivity .

Advanced Research Questions

Q. How can green chemistry principles optimize the synthesis of this compound?

- Methodological Answer : Solvent-free reactions, microwave-assisted synthesis, or biocatalysts (e.g., lipases) reduce environmental impact. Cyclodextrin-mediated catalysis improves reaction efficiency, while CO₂ utilization minimizes waste . Recent advances also include one-pot multicomponent reactions under mild conditions .

Q. How can contradictions in reported biological activities of benzothiazole derivatives be resolved?

- Methodological Answer : Conduct comparative assays using standardized cell lines (e.g., MCF-7 for breast cancer) and control compounds. Perform SAR analyses to isolate substituent effects. Computational modeling (e.g., molecular docking) identifies binding affinities to targets like topoisomerase II or kinases, reconciling disparities in activity .

Q. What computational methods predict the reactivity of this compound in enzyme inhibition?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) simulates interactions with enzyme active sites (e.g., EGFR kinase). Molecular dynamics (MD) simulations assess stability of ligand-protein complexes over time .

Q. How can degradation pathways of this compound be studied for environmental impact?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) or LC-MS to monitor degradation products under UV irradiation or microbial treatment. Toxicity assays (e.g., Daphnia magna or Vibrio fischeri) evaluate ecotoxicological effects. Advanced oxidation processes (AOPs) like Fenton reactions identify intermediates .

Q. What strategies improve the bioavailability of this compound in pharmacological studies?

- Methodological Answer : Nanoformulation (liposomes, polymeric nanoparticles) enhances solubility and targeted delivery. Prodrug design, such as ester or amide derivatives, improves metabolic stability. Pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) guide dosage optimization .

Data Analysis and Experimental Design

Q. How to design experiments for identifying enzyme inhibition mechanisms of benzothiazole derivatives?

- Methodological Answer :

Use kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) measures binding constants. Fluorescence quenching studies (e.g., tryptophan residues) reveal conformational changes in enzymes. Validate findings with CRISPR-edited cell lines lacking target enzymes .

Q. What statistical methods address variability in biological assay data for benzothiazole compounds?

- Methodological Answer :

Apply ANOVA with post-hoc tests (Tukey’s HSD) for dose-response comparisons. Use principal component analysis (PCA) to cluster compounds by activity profiles. Triangulate results with orthogonal assays (e.g., Western blotting for protein expression) to ensure reproducibility .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.